Cas no 797-63-7 (Levonorgestrel)

Levonorgestrel is a synthetic progestogen widely utilized in hormonal contraceptives and emergency contraception. Its primary mechanism involves inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining to prevent fertilization and implantation. The compound exhibits high bioavailability and strong binding affinity to progesterone receptors, ensuring reliable efficacy. Levonorgestrel is commonly formulated in oral tablets, intrauterine devices (IUDs), and subdermal implants due to its stability and predictable pharmacokinetics. Its rapid onset of action makes it particularly effective for emergency contraception when administered within 72 hours of unprotected intercourse. The product is well-tolerated, with a well-characterized safety profile supported by extensive clinical research.
Levonorgestrel structure
Levonorgestrel structure
Product Name:Levonorgestrel
CAS No:797-63-7
MF:C21H28O2
MW:312.445826530457
MDL:MFCD00199013
CID:39926
PubChem ID:135727042
Update Time:2026-01-14

Levonorgestrel Chemical and Physical Properties

Names and Identifiers

    • Levonorgestrel
    • 13-ethyl-17-alpha-ethynyl-17-beta-hydroxy-4-gonen-3-one
    • 13-ethyl-17-alpha-ethynylgon-4-en-17-beta-ol-3-one
    • 13-ethyl-17-hydroxy-19-dinor-17-alpha-pregn-4-en-20-yn-3-on(+)-1
    • 17-alpha-ethinyl-13-beta-ethyl-17-beta-hydroxy-4-estren-3-one
    • 17-beta-hydroxy-18-methyl-19-nor-17-alpha-pregn-4-en-20-yn-3-one
    • 17-ethynyl-18-methyl-19-nortestosteron
    • 17-ethynyl-18-methyl-19-nortestosterone
    • 18-methyl-17-alpha-ethynyl-19-nortestosterone
    • (-)-Norgestrel
    • [18,19-Dinorpregn-4-en-20-yn-3-one-13-ethyl-17-hydroxy-,(17.α.)-(-)-]
    • D-(-)-Norgestrel
    • D(−)-Norgestrel
    • D-Norgestrel
    • (-)-18,19-Dinor-13β-ethyl-17β-hydroxy-4-pregnen-20-yn-3-one
    • (-)-17α-Ethynyl-18-methyl-19-nortestosterone
    • (-)-Levonorgestrel
    • D(-)-13beta-Ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one
    • norgestrel
    • Microval
    • Levonova
    • Postinor
    • Mirena
    • Ovrette
    • Neogest
    • Jadelle
    • Plan B
    • NORPLANT
    • Norplant 2
    • Microlution
    • Follistrel
    • Triciclor
    • Microgyn
    • Trivora
    • Monovar
    • Ovranette
    • Triagynon
    • Microlut
    • Nordet
    • Trigoa
    • 18-Methylnorethisterone
    • Levonorgestrelum
    • Microgynon CD
    • Microgest ED
    • Norplant II
    • Ovral-Lo
    • Logynon ED
    • Levlen ED
    • Trinordiol 28
    • Trinordiol 21
    • Microgynon 28
    • Microgynon 21
    • d(-)-Norgestrel
    • Monofeme 28
    • Neogynon 21
    • Nordette 28
    • Minivlar 30
    • Stediril 30
    • Nordette
    • (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one (ACI)
    • 18,19-Dinor-17α-pregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy- (7CI, 8CI)
    • 13-Ethyl-17-ethynyl-17β-hydroxy-4-gonen-3-one
    • 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one
    • 13-Ethyl-17α-ethynyl-17-hydroxygon-4-en-3-one
    • 13-Ethyl-17α-ethynylgon-4-en-17β-ol-3-one
    • 13β-Ethyl-17α-ethynyl-17β-hydroxygon-4-en-3-one
    • 17α-Ethynyl-13-ethyl-19-nortestosterone
    • 17α-Ethynyl-13β-ethyl-3-oxo-4-estren-17β-ol
    • 17α-Ethynyl-17-hydroxy-18-methylestr-4-en-3-one
    • 17α-Ethynyl-18-homo-19-nortestosterone
    • 17α-Ethynyl-18-methyl-19-nortestosterone
    • 17β-Hydroxy-18-methyl-19-nor-17α-pregn-4-en-20-yn-3-one
    • 18-Methyl-17α-ethynyl-19-nortestosterone
    • 18-Methylnorethindrone
    • 19-Nortestosterone, 17-ethynyl-18-methyl-
    • d-(17α)-17-Hydroxy-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one
    • Dexnorgestrel
    • Femilis
    • Femilis Slim
    • Jaydess
    • Lng-IUS
    • MeSH ID: D016912
    • Microluton
    • Norgeston
    • Norgestrelem
    • Norlevo
    • Plan B One-Step
    • Postinor 2
    • Sino-implant (II)
    • Skyla
    • Wy 5104
    • Levonorgestrel for system suitability 2
    • Levonorgestrel for system suitability 1
    • NSC-757251
    • alpha-Norgestrel
    • LESSINA COMPONENT LEVONORGESTREL
    • SEASONIQUE COMPONENT LEVONORGESTREL
    • ELIFEMME COMPONENT LEVONORGESTREL
    • NORGESTREL COMPONENT OF OVRAL
    • 17-Ethynyl-18-methyl-19-nortestosterone Glucuronide; Levonorgestrel Glucuronide;
    • HMS2097K08
    • CCRIS 6525
    • OVRAL COMPONENT NORGESTREL
    • Tri-Levlen 21
    • BSPBio_000846
    • DTXCID1016496
    • C08149
    • Prestwick0_000773
    • Levonorgestrel (JAN/USP/INN)
    • 13beta-ethyl-17alpha-ethynyl-17-hydroxy-gon-4-en-3-one
    • Wy-3707
    • Ovrette (TN)
    • HSDB 3595
    • Plan B One Step
    • Prestwick_109
    • 5W7SIA7YZW
    • Norgestrel [USAN:USP:INN:BAN:JAN]
    • NORGESTREL [JAN]
    • CHEMBL1389
    • 6533-00-2
    • BCP9000852
    • HMS3714K08
    • HY-B0257
    • DB00367
    • Levonorgestrel 100 microg/mL in Acetonitrile
    • CHEBI:50901
    • 13-Ethyl-17alpha-ethynyl-17-hydroxygon-4-en-3-one
    • KYLEENA COMPONENT LEVONORGESTREL
    • LEVLITE COMPONENT LEVONORGESTREL
    • NORGESTREL [USAN]
    • [(-)-13-ethyl-17-hydroxy-18,19-dinor-17a-pregn-4-en-20-yn-3-one
    • LEVONORGESTREL [HSDB]
    • LEVONORGESTREL [USAN]
    • (+/-)-13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YN-3-ONE
    • SH 850
    • DTXSID3036496
    • NCGC00256735-01
    • CHEBI:6443
    • 17alpha-Ethynyl-18-homo-19-nor-testosterone
    • Triquilar ED
    • dl-13-beta-Ethyl-17-alpha-ethynyl-17-beta-hydroxygon-4-en-3-one
    • [18,(17.alpha.)-(-)-]
    • LEVONORGESTREL [MART.]
    • BDBM50410522
    • 18,19-Dinor-17-alpha-pregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-
    • LEVONORGESTREL [EP MONOGRAPH]
    • EINECS 212-349-8
    • Levonorgestrel, British Pharmacopoeia (BP) Reference Standard
    • Liletta
    • NORDETTE COMPONENT LEVONORGESTREL
    • 13beta-Ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one
    • PLASTIC IUD WITH LEVONORGESTREL
    • HMS3649J10
    • NCGC00159349-05
    • KURVELO COMPONENT LEVONORGESTREL
    • NORGESTREL [USP-RS]
    • Levonorgestrel implant
    • NSC 744007
    • AFIRMELLE COMPONENT LEVONORGESTREL
    • (-)-18,19-Dinor-13beta-ethyl-17beta-hydroxy-4-pregnen-20-yn-3-one
    • NORGESTREL [EP MONOGRAPH]
    • LMST02030119
    • (+/-)-13-ETHYL-17-HYDROXY-18,19-DINOR-17alpha-PREGN-4-EN-20-YN-3-ONE
    • MYZILRA COMPONENT LEVONORGESTREL
    • Skyla (TN)
    • UNII-3J8Q1747Z2
    • 18,19-DINORPREGN-4-EN-20-YN-3-ONE, 13-ETHYL-17-HYDROXY-, (17.ALPHA.)-(+/-)-
    • EINECS 229-433-5
    • SH-850
    • 13-beta-Ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one
    • Levonorgestrel(Levonelle)
    • TRIVORA COMPONENT LEVONORGESTREL
    • NORGESTREL (MART.)
    • Levonorgestrel (Levonelle)
    • NS00067059
    • Levora-28
    • s1727
    • Levogel
    • AVIANE COMPONENT LEVONORGESTREL
    • Oral levonorgestrel
    • D00950
    • NCGC00159349-02
    • D(-)-Norgestrel, analytical standard
    • NORGESTREL [INN]
    • E-Gen-C
    • UNII-5W7SIA7YZW
    • s5709
    • LEVORA COMPONENT LEVONORGESTREL
    • Prestwick2_000773
    • BPBio1_000932
    • HMS1570K08
    • SEASONALE COMPONENT LEVONORGESTREL
    • 13-ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one
    • NORGESTREL [USP MONOGRAPH]
    • ENPRESSE COMPONENT LEVONORGESTREL
    • Levora-21
    • TRIPHASIL COMPONENT LEVONORGESTREL
    • CAS-797-63-7
    • Levonorgestrel, European Pharmacopoeia (EP) Reference Standard
    • NS00002177
    • LEVONORGESTREL [USP MONOGRAPH]
    • SH-70850
    • LOSEASONIQUE COMPONENT LEVONORGESTREL
    • (+/-)-NORGESTREL
    • FH-122A
    • D00954
    • Intrauterine levonorgestrel
    • Tox21_202872
    • Levonorgestrel implants
    • SH 70850
    • NSC-744007
    • SR-01000759218-5
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
    • Next choice
    • Methylnorethindrone
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
    • CRYSELLE COMPONENT NORGESTREL
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
    • Opera_ID_552
    • NCGC00260418-01
    • Wy 3707
    • Ovoplex 30-150
    • 17alpha-Ethynyl-13-ethyl-19-nortestosterone
    • IMPLANT WITH LEVONORGESTREL
    • NCGC00257283-01
    • (17alpha)-dl-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3- one
    • dl-13-beta-Ethyl-17-alpha-ethynyl-19-nortestosterone
    • Kyleena
    • 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
    • MARLISSA COMPONENT LEVONORGESTREL
    • Wy-5104
    • 13-ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one
    • DL Norgestrel
    • LEVONORGESTREL [WHO-DD]
    • NORGESTREL (EP MONOGRAPH)
    • BRD-K35189033-001-26-1
    • 13beta-ethyl-17alpha-ethynyl-17beta-hydroxy-gon-4-en-3-one
    • HMS2232H06
    • dl-Norgestrel
    • BAY 86-5028
    • Norgestrel [Progestins]
    • 13-Ethyl-17alpha-ethynylgon-4-en-17beta-ol-3-one
    • SETLAKIN COMPONENT LEVONORGESTREL
    • AKOS015894913
    • NORGESTREL (-)-FORM [MI]
    • BAY86-5028
    • LEVONORGESTREL [INN]
    • 1lhv
    • D-(-)-Norgestrel beta-D-Glucuronide
    • (+-)-13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
    • Microgynon 30 ED
    • Nordette 21
    • NORGESTIMATE IMPURITY B [EP IMPURITY]
    • Z1544404028
    • 17alpha-ethynyl-17beta-hydroxy-18a-homoestr-4-en-3-one
    • MLS000759484
    • LEVONEST COMPONENT LEVONORGESTREL
    • NORGESTREL [MART.]
    • HSDB 6483
    • Norgestrel-(-)-D
    • ALESSE COMPONENT LEVONORGESTREL
    • PORTIA COMPONENT LEVONORGESTREL
    • 17alpha-Ethynyl-17-hydroxy-18-methylestr-4-en-3-one
    • HMS3886K18
    • 18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-
    • N0889
    • Norgestrelum
    • 797-63-7
    • (-)-13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
    • NSC 759653
    • NORGESTREL [VANDF]
    • 18,19-DINORPREGN-4-EN-20-YN-3-ONE, 13-ETHYL-17-HYDROXY-, (17alpha)-(+/-)-
    • Triphasil 21
    • SR-01000946725
    • PREVEN COMPONENT LEVONORGESTREL
    • LEVONORGESTREL [USP IMPURITY]
    • LEVONORGESTREL [VANDF]
    • MLS001423967
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy- 1,2,6,7,8,9,10,11,12,13,14,15,16, 17- tetradecahydrocyclopenta[a] phenanthren-3-one
    • C08153
    • Tox21_111593
    • BIDD:PXR0194
    • HMS2090O06
    • Levonelle
    • 17alpha-Ethynyl-18-homo-19-nortestosterone
    • Levonorgestrel, United States Pharmacopeia (USP) Reference Standard
    • 17-alpha-Ethynyl-13-ethyl-19-nortestosterone
    • Mirena (TN)
    • Norgestrel (JP17/USP/INN)
    • HMS2232K12
    • GTPL2881
    • Q416950
    • NORGESTREL [ORANGE BOOK]
    • (-)-17alpha-Ethynyl-18-methyl-19-nortestosterone
    • rel-(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • MLS000069491
    • Levonorgestrel, Pharmaceutical Secondary Standard; Certified Reference Material
    • OPILL
    • SMR000653526
    • Tox21_303658
    • Preven
    • NSC 757251
    • ALTAVERA COMPONENT LEVONORGESTREL
    • 17alpha-Ethynyl-13beta-ethyl-3-oxo-4-estren-17beta-ol
    • CLIMARA PRO COMPONENT LEVONORGESTREL
    • DTXCID401079284
    • Prestwick3_000773
    • SMR000059117
    • LD norgestrel [French]
    • SPBio_002785
    • SR-01000759218
    • Norgestrel (-)-form
    • NORGESTREL [MI]
    • LEVONORGESTREL [USP-RS]
    • HMS2051M08
    • CCRIS 9033
    • NC00103
    • Levosert
    • NCGC00159349-03
    • SR-01000946725-1
    • Levonorgestrelum [INN-Latin]
    • (-)-13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YN-3-ONE
    • CAS-6533-00-2
    • NORGESTREL (USP MONOGRAPH)
    • BRN 2391114
    • 18,19-DINORPREGN-4-EN-20-YN-3-ONE, 13-ETHYL-17-HYDROXY-, (17.ALPHA.)-(-)-
    • Trifeme 28
    • Tox21_111593_1
    • Norplant (TN)
    • LNG
    • NORGESTREL COMPONENT OF CRYSELLE
    • L-4455
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • NSC744007
    • CCG-100853
    • VIENVA COMPONENT LEVONORGESTREL
    • Norplant System in Plastic Container
    • 18,19-Dinor-17-alpha-pregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (+-)-
    • Levonorgestrel for system suitability 2, European Pharmacopoeia (EP) Reference Standard
    • BRD-K35189033-001-03-0
    • MFCD00199013
    • DTXSID3047477
    • Prestwick1_000773
    • OPCICON ONE-STEP COMPONENT LEVONORGESTREL
    • Levonorgestrel [USAN:USP:INN:BAN]
    • 18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(+-)-
    • LEVONORGESTREL [WHO-IP]
    • NORGESTREL [WHO-DD]
    • TWIRLA COMPONENT LEVONORGESTREL
    • Fallback Solo
    • LEVONORGESTREL [JAN]
    • INTROVALE COMPONENT LEVONORGESTREL
    • Norgestrel, (-)-
    • 3J8Q1747Z2
    • Rigevidon 21+7
    • QUARTETTE COMPONENT LEVONORGESTREL
    • (1R,3aS,3bR,9aR,9bS,11aS)-11a-ethyl-1-ethynyl-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • QUASENSE COMPONENT LEVONORGESTREL
    • 18,19-Dinor-4-pregnen-20-yn-3-one
    • ORSYTHIA COMPONENT LEVONORGESTREL
    • Norgestrelum [INN-Latin]
    • MLS001074069
    • SCHEMBL27597
    • NORGESTREL (USP-RS)
    • 18,19-Dinor-13beta-ethyl-17beta-hydroxy-4-pregnen-20-yn-3-one
    • Ld norgestrel
    • NORGESTREL [HSDB]
    • (-)-Norgestrel, 98%
    • Triphasil 28
    • LYBREL COMPONENT LEVONORGESTREL
    • Tox21_303623
    • LEVONORGESTRELUM [WHO-IP LATIN]
    • dl-13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20- yn-3-one
    • EN300-122613
    • LEVONORGESTREL [ORANGE BOOK]
    • FH 122-A
    • MDL: MFCD00199013
    • Inchi: 1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
    • InChI Key: WWYNJERNGUHSAO-XUDSTZEESA-N
    • SMILES: C([C@@]12[C@](O)(C#C)CC[C@H]1[C@@H]1CCC3=CC(CC[C@@H]3[C@H]1CC2)=O)C

Computed Properties

  • Exact Mass: 312.20893
  • Monoisotopic Mass: 312.20893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White or off white crystalline powder
  • Density: 1.0697 (rough estimate)
  • Melting Point: 234.0 to 238.0 deg-C
  • Boiling Point: 459.1°C at 760 mmHg
  • Flash Point: 195.4 °C
  • Refractive Index: 1.4900 (estimate)
  • PSA: 37.30000
  • LogP: 3.88260
  • Merck: 6704
  • Specific Rotation: -31 ~ -34° (c=1, CHCl3)
  • Solubility: Soluble in chloroform, slightly soluble in methanol, insoluble in water

Levonorgestrel Security Information

Levonorgestrel Pricemore >>

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Levonorgestrel Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Reagents: Aniline ,  Lithium Solvents: Tetrahydrofuran ,  Ammonia
3.1 Reagents: Methyl ethyl ketone ,  Lithium isopropoxide Solvents: Benzene
4.1 Reagents: Ethylenediamine ,  Lithium Solvents: Tetrahydrofuran
Reference
Total synthesis of (-)-norgestrel
Baier, Helmut; et al, Helvetica Chimica Acta, 1985, 68(4), 1054-68

Production Method 2

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylphenol Solvents: Methylcyclohexane ,  Pyridine
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
3.1 Reagents: Aniline ,  Lithium Solvents: Tetrahydrofuran ,  Ammonia
4.1 Reagents: Methyl ethyl ketone ,  Lithium isopropoxide Solvents: Benzene
5.1 Reagents: Ethylenediamine ,  Lithium Solvents: Tetrahydrofuran
Reference
Total synthesis of (-)-norgestrel
Baier, Helmut; et al, Helvetica Chimica Acta, 1985, 68(4), 1054-68

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -40 °C → -20 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -40 °C
1.3 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, -40 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
One-pot ethynylation and catalytic desilylation in synthesis of mestranol and levonorgestrel
Wong, Fung Fuh; et al, Tetrahedron, 2010, 66(23), 4068-4072

Production Method 4

Reaction Conditions
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
An improved alternative norgestrel preparation
Ferrino, Sergio; et al, Synthetic Communications, 1996, 26(7), 1461-5

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C
Reference
Steroidal Molecular Rotors with 1,4-Diethynylphenylene Rotators: Experimental and Theoretical Investigations Toward Seeking Efficient Properties
Olszewska, Karolina; et al, Journal of Physical Chemistry B, 2020, 124(43), 9625-9635

Production Method 6

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Lithium Solvents: Tetrahydrofuran
Reference
Total synthesis of (-)-norgestrel
Baier, Helmut; et al, Helvetica Chimica Acta, 1985, 68(4), 1054-68

Production Method 7

Reaction Conditions
1.1 Reagents: Methyl ethyl ketone ,  Lithium isopropoxide Solvents: Benzene
2.1 Reagents: Ethylenediamine ,  Lithium Solvents: Tetrahydrofuran
Reference
Total synthesis of (-)-norgestrel
Baier, Helmut; et al, Helvetica Chimica Acta, 1985, 68(4), 1054-68

Production Method 8

Reaction Conditions
1.1 Reagents: Aniline ,  Lithium Solvents: Tetrahydrofuran ,  Ammonia
2.1 Reagents: Methyl ethyl ketone ,  Lithium isopropoxide Solvents: Benzene
3.1 Reagents: Ethylenediamine ,  Lithium Solvents: Tetrahydrofuran
Reference
Total synthesis of (-)-norgestrel
Baier, Helmut; et al, Helvetica Chimica Acta, 1985, 68(4), 1054-68

Levonorgestrel Raw materials

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Levonorgestrel Spectrogram

13C NMR CDCl3
13C NMR
MS-MS
MS-MS

Additional information on Levonorgestrel

Levonorgestrel (CAS No. 797-63-7): A Comprehensive Overview of Its Pharmaceutical Applications and Recent Research Findings

Levonorgestrel, with the chemical formula C20H28O2 and a CAS number of 797-63-7, is a synthetic progestin that has garnered significant attention in the field of pharmaceuticals due to its diverse applications. As a potent agonist of the progesterone receptor, it plays a crucial role in various therapeutic contexts, including contraception, hormone replacement therapy, and the management of gynecological disorders. This article provides an in-depth exploration of Levonorgestrel, emphasizing its mechanisms of action, clinical applications, and the latest research advancements.

The chemical structure of Levonorgestrel (CAS No. 797-63-7) is characterized by its highly selective binding affinity to the progesterone receptor, which distinguishes it from other progestins. This selectivity is attributed to its specific stereoisomeric configuration, making it particularly effective in modulating hormonal pathways without significant androgenic or estrogenic activity. The compound's molecular stability and bioavailability further enhance its suitability for pharmaceutical formulations.

In recent years, Levonorgestrel has been extensively studied for its potential in treating a range of medical conditions beyond traditional contraception. For instance, clinical trials have demonstrated its efficacy in managing endometriosis, a chronic gynecological disorder characterized by abnormal tissue growth outside the uterus. The anti-inflammatory and immunomodulatory properties of Levonorgestrel have been highlighted as key factors contributing to its therapeutic benefits in this context.

The development of novel delivery systems for Levonorgestrel (CAS No. 797-63-7) has also been a focal point of research. Transdermal patches and subdermal implants have emerged as promising alternatives to oral formulations, offering improved compliance and reduced side effects. These advancements are particularly relevant for patients with gastrointestinal issues or those requiring long-term hormonal therapy.

A significant area of interest in recent studies has been the role of Levonorgestrel in reproductive health beyond contraception. Research suggests that it may have potential applications in reducing the risk of ectopic pregnancy by modulating uterine receptivity. Additionally, studies have explored its use in postpartum recovery, where it may help prevent excessive bleeding by promoting uterine involution.

The pharmacokinetic profile of Levonorgestrel (CAS No. 797-63-7) is another critical aspect that has been thoroughly investigated. Its rapid absorption and short half-life necessitate frequent dosing when administered orally. However, newer formulations such as extended-release implants have addressed this limitation by providing sustained hormonal levels over an extended period.

In the realm of translational medicine, researchers are exploring the potential synergistic effects of combining Levonorgestrel with other therapeutic agents. For example, studies have indicated that its anti-proliferative properties may enhance the efficacy of certain cancer treatments when used in conjunction with chemotherapy or targeted therapies.

The safety profile of Levonorgestrel, while generally favorable, has been subject to ongoing evaluation. Long-term use has raised concerns about potential metabolic impacts, such as weight gain and changes in lipid profiles. However, recent data suggest that these risks can be mitigated with careful dosing and monitoring.

The regulatory landscape for Levonorgestrel (CAS No. 797-63-7) continues to evolve as new research emerges. Regulatory agencies are closely monitoring clinical trial outcomes to ensure that labeling and usage guidelines remain up-to-date with the latest scientific evidence.

In conclusion, Levonorgestrel, with its CAS number 797-63-7, remains a cornerstone in modern pharmacology due to its versatile applications and continued innovation in therapeutic use. The ongoing research into its mechanisms of action and novel delivery systems underscores its enduring relevance in addressing diverse medical needs.

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